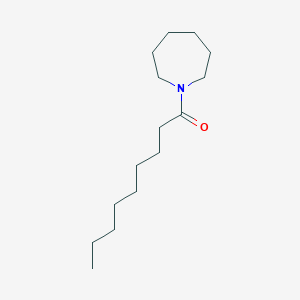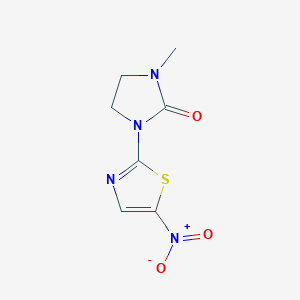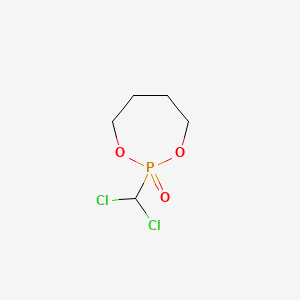
nickel;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel titanium alloys are primarily produced through vacuum melting techniques. Common methods include vacuum induction melting (VIM), vacuum arc remelting (VAR), and electron beam melting . These processes ensure high purity and uniform composition of the alloy. The alloy is then subjected to various thermo-mechanical processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties .
Industrial Production Methods
In industrial settings, nickel titanium is often produced using self-propagating high-temperature synthesis (SHS) combined with spark plasma sintering (SPS). This method involves a high heating rate to initiate the SHS reaction, followed by milling and SPS consolidation to achieve the final product . This approach minimizes the formation of undesirable phases and ensures a high-quality alloy.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.
Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove surface oxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Catalysts such as nickel or titanium oxides are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nickel and titanium oxides.
Reduction: Pure nickel titanium alloy with reduced surface oxides.
Substitution: Formation of new metal alloys or compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
Nickel titanium is extensively used in various scientific research fields due to its unique properties .
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and cross-coupling reactions.
Medicine: Utilized in minimally invasive surgical procedures and dental applications.
Industry: Applied in aerospace, automotive, and robotics for its shape memory and superelastic properties.
Wirkmechanismus
. This transformation occurs between two different crystal phases: austenite and martensite.
Vergleich Mit ähnlichen Verbindungen
Nickel titanium is unique compared to other shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility .
Similar Compounds
Copper-Aluminum-Nickel: Another shape memory alloy with similar properties but less biocompatibility.
Iron-Manganese-Silicon: Exhibits shape memory effect but lacks the superelasticity of nickel titanium.
Titanium-Nickel-Hafnium: Modified version of nickel titanium with enhanced high-temperature performance.
Nickel titanium stands out due to its superior combination of properties, making it highly versatile and valuable in various applications.
Eigenschaften
CAS-Nummer |
12059-18-6 |
|---|---|
Molekularformel |
Ni2Ti |
Molekulargewicht |
165.254 g/mol |
IUPAC-Name |
nickel;titanium |
InChI |
InChI=1S/2Ni.Ti |
InChI-Schlüssel |
AGRZSLXZTRXJMD-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


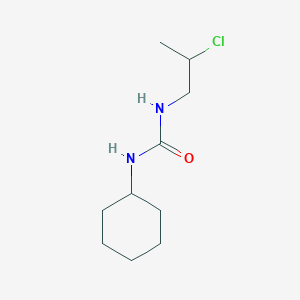
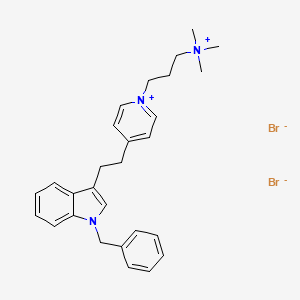
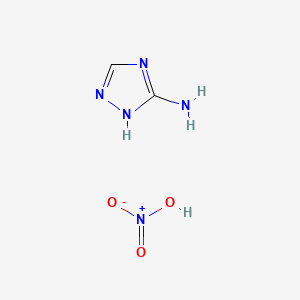
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
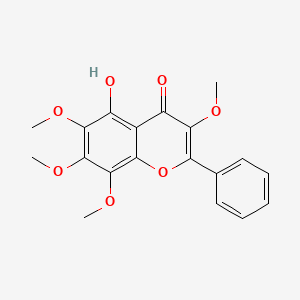
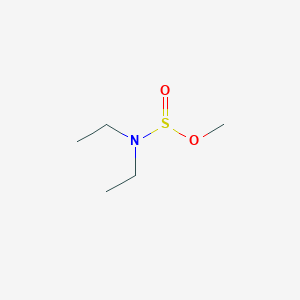

![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

